![molecular formula C13H16BrN B15221882 (1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: is a bicyclic compound that features a bromine atom and a benzyl group attached to a 2-azabicyclo[221]heptane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable bicyclic precursor, such as 2-azabicyclo[2.2.1]heptane.
Benzylation: The benzyl group is introduced via a benzylation reaction, often using benzyl bromide and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane may involve large-scale bromination and benzylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered bromine or benzyl groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
Chiral Ligands: The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Building Blocks: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibitors: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Studies: Useful in studying receptor-ligand interactions due to its unique structure.
Medicine:
Drug Development: Exploration as a lead compound in drug discovery for various therapeutic targets.
Pharmacological Studies: Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry:
Catalysis: Application in catalytic processes for chemical manufacturing.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The bromine and benzyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The bicyclic structure provides rigidity and specificity in its interactions, making it a valuable tool in studying molecular pathways.
Comparison with Similar Compounds
- rel-(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
- rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- 7-Oxabicyclo[2.2.1]heptane derivatives
Uniqueness:
- Bromine Atom: The presence of the bromine atom distinguishes it from other similar compounds, providing unique reactivity and binding properties.
- Benzyl Group: The benzyl group enhances its potential for interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H16BrN |
|---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
(1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13?/m1/s1 |
InChI Key |
IOFSXPYIRVBNDN-ZNRZSNADSA-N |
Isomeric SMILES |
C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)Br |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



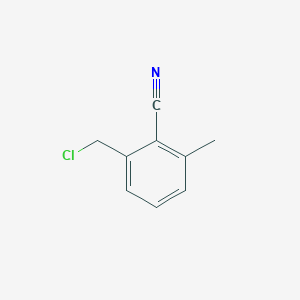
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
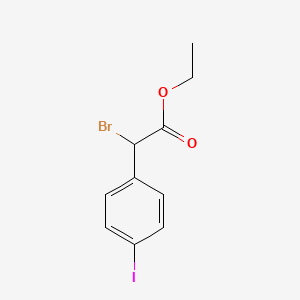
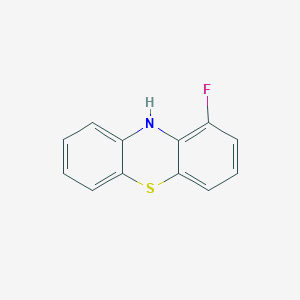

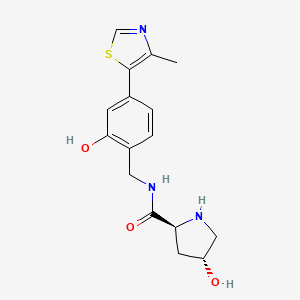
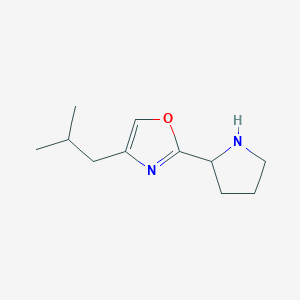
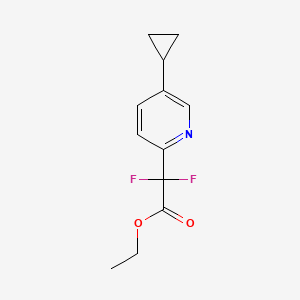
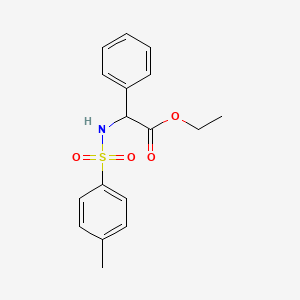
![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
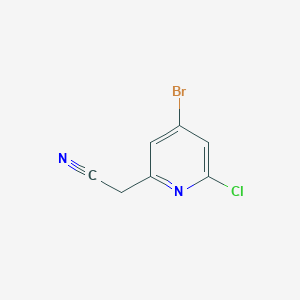
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)

